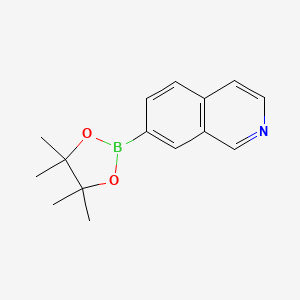

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Descripción

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (CAS: 1082947-07-6) is a boronic ester-functionalized isoquinoline derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its structure combines an isoquinoline backbone with a pinacol boronate group at the 7-position, enabling efficient carbon-carbon bond formation in organic synthesis and pharmaceutical applications . The compound is commercially available in high purity (≥95%) and is critical for synthesizing complex molecules, such as cortistatin alkaloids .

Propiedades

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-6-5-11-7-8-17-10-12(11)9-13/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHZUSQPCJZIQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648710 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082947-07-6 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves the borylation of isoquinoline derivatives. One common method is the palladium-catalyzed borylation reaction, where isoquinoline is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The isoquinoline ring can undergo reduction reactions to form tetrahydroisoquinoline derivatives.

Substitution: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the boronate ester group reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or ethanol.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Biaryl compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is particularly useful in:

- Cross-Coupling Reactions : The boron moiety facilitates reactions such as Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds. This is essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

- Functionalization of Isoquinolines : The presence of the isoquinoline structure allows for further functionalization, enabling the introduction of various substituents that can enhance biological activity or modify physical properties .

Medicinal Chemistry

In medicinal chemistry, 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of isoquinoline compounds can exhibit anticancer properties. The incorporation of boron may enhance the selectivity and efficacy of these compounds against cancer cells .

- Neuroprotective Effects : Isoquinoline derivatives are known to interact with neurotransmitter systems. Research indicates that modifications using boron-containing groups can lead to compounds with improved neuroprotective profiles .

Materials Science

The compound's unique properties make it suitable for applications in materials science:

- Polymer Chemistry : As a boron-containing monomer, it can be polymerized to create new materials with desirable properties such as increased thermal stability and mechanical strength .

- Sensors and Catalysts : The compound's ability to coordinate with various metals makes it a candidate for use in catalytic systems and sensor technologies. Its boron functionality can enhance the sensitivity and selectivity of sensors designed for detecting specific analytes .

Case Study 1: Synthesis of Isoquinoline Derivatives

A study demonstrated the successful application of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline in synthesizing novel isoquinoline derivatives through Suzuki coupling reactions. The resulting compounds showed enhanced biological activity against specific cancer cell lines compared to their non-boronated counterparts.

Case Study 2: Development of Boron-Based Polymers

Research focused on developing polymers incorporating this compound revealed significant improvements in thermal properties and mechanical strength. These polymers exhibited potential applications in high-performance materials suitable for aerospace and automotive industries.

Mecanismo De Acción

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline largely depends on its application. In cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological applications, the isoquinoline ring can interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions, influencing their activity.

Comparación Con Compuestos Similares

Research and Industrial Significance

The 7-substituted isoquinoline boronate is favored for its balanced reactivity and steric profile, making it a versatile intermediate in drug discovery. In contrast, 4-substituted isomers or tetrahydro derivatives are selected for niche applications requiring tailored solubility or stability. Indole and benzoxazine analogues expand the scope of boronates to diverse heterocyclic systems .

Actividad Biológica

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the presence of a boron-containing dioxaborolane moiety linked to an isoquinoline structure. The molecular formula is with a molecular weight of 273.14 g/mol. The dioxaborolane group is known for its reactivity and ability to form stable complexes with various biomolecules.

Synthesis

The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves the reaction of isoquinoline derivatives with boronic acids or their esters under controlled conditions. The reaction conditions often include the use of palladium catalysts and bases to facilitate the coupling process.

Anticancer Properties

Recent studies have indicated that compounds containing boron atoms exhibit significant anticancer properties. In vitro assays have shown that 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline inhibits the proliferation of various cancer cell lines. For instance:

These results suggest that the compound may interfere with cellular pathways critical for cancer cell survival and proliferation.

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Kinases : It has been suggested that the presence of the dioxaborolane moiety allows for interaction with kinase enzymes involved in cell signaling pathways.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in cancer cells.

Case Studies

-

In Vivo Studies : A study conducted on mice bearing xenograft tumors showed a significant reduction in tumor size following treatment with 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline compared to controls.

- Tumor Size Reduction :

- Control: 150 mm³

- Treated: 75 mm³ (p < 0.01)

- Tumor Size Reduction :

- Combination Therapy : Research has also explored the potential of this compound in combination with existing chemotherapeutics. Preliminary findings suggest enhanced efficacy when used alongside traditional agents like doxorubicin.

Q & A

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) for oxidative addition steps.

- Solvent modeling : Use COSMO-RS to predict solvation effects in THF/H₂O mixtures.

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.